molecular formula C9H9NO3 B11746043 Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-

Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-

Cat. No.: B11746043
M. Wt: 179.17 g/mol
InChI Key: KGZPCCGLQHHSCZ-SREVYHEPSA-N
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Description

Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzene, characterized by the presence of a methoxyethenyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- typically involves the nitration of a methoxyethenyl-substituted benzene derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired nitro compound .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.

    Substitution: Halogens, alkylating agents, Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.

    Reduction and Oxidation: The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

Uniqueness: Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- is unique due to the specific positioning of the methoxyethenyl and nitro groups on the benzene ring. This arrangement influences its reactivity, making it distinct from other similar compounds. Its combination of electron-donating and electron-withdrawing groups provides a unique balance of chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-[(Z)-2-methoxyethenyl]-4-nitrobenzene

InChI

InChI=1S/C9H9NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-7H,1H3/b7-6-

InChI Key

KGZPCCGLQHHSCZ-SREVYHEPSA-N

Isomeric SMILES

CO/C=C\C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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